molecular formula C9H11N3OS2 B6142953 N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide CAS No. 757221-09-3

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6142953
CAS No.: 757221-09-3
M. Wt: 241.3 g/mol
InChI Key: HEUJMDFETFTSJN-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a thiazole core substituted with an isothiocyanatomethyl (-CH₂-N=C=S) group at position 4 and an ethyl-acetamide moiety at position 2. Its molecular formula is C₁₄H₁₀F₃N₃OS₂, with a molecular weight of 357.37 g/mol . The isothiocyanate group confers high electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine thiols), while the ethyl group enhances lipophilicity.

Formation of the thiazole ring via Hantzsch or cyclocondensation reactions.

Introduction of the isothiocyanate group via thiophosgene or thiocyanate reagents.

Acetylation with ethylamine derivatives.

Applications:
Isothiocyanate-containing compounds are widely explored in medicinal chemistry for enzyme inhibition, anticancer activity, and targeted covalent drug design.

Properties

IUPAC Name

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-3-12(7(2)13)9-11-8(5-15-9)4-10-6-14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUJMDFETFTSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)CN=C=S)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Bond Disconnections

  • Isothiocyanatomethyl introduction : The isothiocyanate group is typically introduced via desulfurization of dithiocarbamate salts or direct thiocyanation of amines.

  • Acetamide formation : The N-ethylacetamide group is installed through acylation of a secondary amine (ethyl-thiazol-2-yl-amine) with acetylating agents.

  • Thiazole construction : The thiazole ring is synthesized via Hantzsch thiazole synthesis or functionalization of pre-formed thiazoles.

Critical Challenges

  • Reactivity of isothiocyanate : The -N=C=S group is prone to hydrolysis and nucleophilic attack, necessitating late-stage introduction.

  • Regioselectivity in thiazole substitution : Ensuring correct positioning of substituents at C2 and C4 during ring formation.

  • Compatibility of reaction conditions : Avoiding harsh reagents that degrade sensitive functional groups.

Synthesis of the Thiazole Core

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation, involving condensation of α-haloketones with thioureas. For the target compound, a modified approach is required to introduce the C4 substituent:

Reagents :

  • α-Chloroketone: Cl-CH₂-CO-R (R = protected aminomethyl group).

  • Thiourea: Provides the sulfur and N1 atom of the thiazole.

Procedure :

  • React α-chloroketone (e.g., Cl-CH₂-CO-CH₂-NH-Boc) with thiourea in ethanol under reflux.

  • Neutralize with NaHCO₃ to yield 4-(Boc-aminomethyl)-1,3-thiazol-2-amine.

  • Deprotect using TFA to obtain 4-(aminomethyl)-1,3-thiazol-2-amine.

Key Conditions :

  • Temperature: 80°C, 12 hours.

  • Yield: ~65–75% after deprotection.

Introduction of the Isothiocyanatomethyl Group

TPATB-Mediated Desulfurization

The aminomethyl group at C4 is converted to isothiocyanate using a biphasic solvent system:

Reagents :

  • Tetrapropylammonium tribromide (TPATB).

  • Sodium bicarbonate.

  • Carbon disulfide (CS₂).

Procedure :

  • Treat 4-(aminomethyl)-1,3-thiazol-2-amine with CS₂ in water/ethyl acetate to form the dithiocarbamate salt.

  • Add TPATB (1.2 eq) and stir at room temperature for 4–6 hours.

  • Extract the organic layer to isolate 4-(isothiocyanatomethyl)-1,3-thiazol-2-amine.

Optimization :

  • Solvent ratio: Water/ethyl acetate (1:1 v/v) maximizes phase separation and product extraction.

  • Yield: 82–90%.

Acetamide Formation and N-Ethylation

Chloroacetylation and Amine Displacement

The thiazole’s C2 amine is acylated and ethylated in a two-step process:

Step 1: Chloroacetylation :

  • React 4-(isothiocyanatomethyl)-1,3-thiazol-2-amine with chloroacetyl chloride (1.1 eq) in chloroform.

  • Use K₂CO₃ (1.5 eq) as a base at 80°C for 12 hours to form 2-chloro-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide.

Step 2: Ethylamine Substitution :

  • Treat the chloroacetamide intermediate with ethylamine (2 eq) in acetone at 50°C for 18 hours.

  • Neutralize and recrystallize from ethanol to obtain the final product.

Key Data :

  • Yield (Step 1): 70–78%.

  • Yield (Step 2): 85–90%.

Alternative Routes and Optimization

One-Pot Thiazole-Acetamide Coupling

A patent-derived method (WO2015155664A1) simplifies the synthesis by coupling pre-formed thiazole intermediates with acetylated amines:

Procedure :

  • React 2-aminothiazol-4-acetic acid with ethylamine hydrochloride in THF.

  • Use hydroxybenzotriazole (HOBt) and EDCI as coupling agents at 20–30°C for 5 hours.

  • Purify via crystallization to yield the acetamide directly.

Advantages :

  • Reduced steps: Combines acetamide formation and ethylation.

  • Purity: >99% by HPLC.

Comparative Analysis of Methods

Parameter Hantzsch-TPATB Route One-Pot Coupling
Total Steps42
Overall Yield48–55%68–72%
Key AdvantageLate-stage isothiocyanateHigh purity
LimitationTPATB costLimited scalability

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the isothiocyanate group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazole derivatives with increased oxidation states.

  • Reduction: Reduction of the isothiocyanate group can result in thiourea derivatives.

  • Substitution: Substitution reactions can yield various substituted thiazole and isothiocyanate compounds.

Scientific Research Applications

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Compound Name (CID/Code) Key Substituents Functional Group Characteristics Biological Implications
Target Compound -CH₂-N=C=S (isothiocyanatomethyl), -N-Et Electrophilic isothiocyanate forms covalent bonds; moderate lipophilicity Potential enzyme inhibition, irreversible binding
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) -4-hydroxy-3-methoxyphenyl Polar hydroxy/methoxy groups enhance solubility; H-bond donors Anti-inflammatory, COX/LOX inhibition
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide -2-oxocoumarin Fluorescent, π-conjugated system; planar structure Anticoagulant, fluorescence-based imaging
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide -Cl (chloro) Electronegative, lipophilic Antimicrobial, reactive in nucleophilic substitutions
N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide (sc-354315) -2-ethylphenyl Steric bulk from ethylphenyl; increased lipophilicity Altered target selectivity due to steric hindrance
2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide -SO-(4-BrC₆H₄) Sulfinyl group as a leaving group; polar Prodrug potential, metabolic activation

Physicochemical Properties

  • Solubility : The target compound’s isothiocyanate group reduces water solubility compared to hydroxy/methoxy derivatives (6a) but enhances reactivity. Chloro-substituted analogs (e.g., ) exhibit higher lipophilicity, favoring membrane penetration .
  • Stability : Isothiocyanates are moisture-sensitive, requiring storage under inert conditions. Coumarin-containing analogs () may degrade under UV light due to extended conjugation .

Research Findings and Trends

  • Crystallography : Thiazole-acetamides with bulky substituents (e.g., cyclobutyl in ) exhibit distinct crystal packing, influencing bioavailability .
  • Structure-Activity Relationships (SAR) :
    • Electrophilic Groups (isothiocyanate, chloro): Drive covalent binding but may increase toxicity.
    • Aromatic Substituents (coumarin, biphenyl): Enhance target affinity via π-π stacking.
    • Polar Groups (hydroxy, sulfinyl): Improve solubility but reduce blood-brain barrier penetration.

Biological Activity

N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an isothiocyanatomethyl group, which is critical for its reactivity and biological efficacy. The exploration of its biological activity is essential for understanding its potential applications in drug development, especially as an anticancer agent.

  • Molecular Formula : C₉H₁₁N₃OS₂
  • Molecular Weight : 241.3 g/mol
  • CAS Number : 757221-09-3

The compound's structure includes a thiazole ring and an isothiocyanate moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. The isothiocyanatomethyl group enhances its reactivity towards thiol-containing biomolecules, potentially leading to the inhibition of enzymatic pathways associated with cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives containing thiazole and isothiocyanate functionalities exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines while demonstrating low toxicity towards normal cells. The compound has been evaluated against multiple cancer types, including melanoma and glioblastoma, showcasing selective action towards tumor cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Antitumor Activity :
    • A series of thiazole derivatives were synthesized and tested for their antitumor activity. Among these, compounds similar to this compound exhibited IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells .
    • The lead compound from this series demonstrated significant tumor growth inhibition in xenograft models, indicating its potential for further development as a therapeutic agent.
  • Mechanistic Insights :
    • The mechanism of action involves the disruption of critical signaling pathways in cancer cells. Specifically, compounds with the isothiocyanatomethyl group were shown to inhibit pathways associated with cell survival and proliferation .

Comparative Biological Activity Table

Compound NameMolecular FormulaIC50 (µM)Cancer TypeMechanism of Action
This compoundC₉H₁₁N₃OS₂0.2 - 8Glioblastoma, MelanomaApoptosis induction, Enzyme inhibition
2-Benzamido-4-(isothiocyanatomethyl)-thiazoleC₁₁H₁₂N₄OS₂0.5 - 1Various TumorsInhibition of GMP synthetase

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the thiazole core followed by functionalization. Key steps include:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions in polar solvents (e.g., ethanol or DMF) .

Acylation : Reacting the thiazole intermediate with ethyl isocyanate or acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group.

Isothiocyanate functionalization : Treating the chloromethyl intermediate with ammonium thiocyanate in acetone at 50–60°C to introduce the isothiocyanate moiety .

  • Optimization : Control reaction pH (neutral to slightly basic), use inert atmospheres to prevent oxidation, and monitor progress via TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the isothiocyanate methyl group (-CH2NCS\text{-CH}_2\text{NCS}) shows distinct proton signals at δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 283.08) .
  • Infrared (IR) Spectroscopy : Detect characteristic isothiocyanate stretching vibrations (~2050–2100 cm1^{-1}) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. Which in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Use COX-1/COX-2 inhibition assays with recombinant enzymes, measuring prostaglandin production via ELISA. Compare IC50_{50} values against known inhibitors (e.g., indomethacin) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined after 24-hour incubation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., COX-2 or 15-LOX). Focus on hydrophobic interactions between the thiazole ring and enzyme pockets, as seen in similar acetamide derivatives .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in GROMACS to evaluate binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Pharmacophore Modeling : Identify critical features (e.g., isothiocyanate as an electrophilic warhead) using MOE or Phase .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in multiple models (e.g., cell-free enzyme assays vs. whole-blood platelet assays for COX inhibition) to isolate confounding factors .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Analog Comparison : Compare IC50_{50} values of analogs (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) to identify substituent-dependent trends .

Q. How can researchers elucidate the mechanism of action for enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrate .
  • Site-Directed Mutagenesis : Mutate key residues in the enzyme active site (e.g., COX-2 Tyr385) to assess binding dependency .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. What crystallographic approaches are used to determine the compound’s 3D structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). Use SHELXL for structure refinement, focusing on the thiazole ring geometry and isothiocyanate orientation .
  • Twinned Data Refinement : For challenging crystals, apply SHELXL’s twin refinement protocols with HKLF5 format .
  • Electron Density Maps : Validate the isothiocyanate group’s position using 2FoFc2F_o-F_c maps contoured at 1.5σ .

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